molecular formula C21H15ClN2O3S B11346597 7-chloro-6-methyl-4-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

7-chloro-6-methyl-4-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B11346597
M. Wt: 410.9 g/mol
InChI Key: IGHPCQIAHKUJJN-UHFFFAOYSA-N
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Description

7-CHLORO-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a chloro, methyl, oxo, pyridinyl, and thiophenyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-CHLORO-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.

    Introduction of Functional Groups: The chloro, methyl, and oxo groups can be introduced through selective halogenation, methylation, and oxidation reactions.

    Attachment of Pyridinyl and Thiophenyl Moieties: These groups can be attached via nucleophilic substitution reactions using pyridine and thiophene derivatives.

Industrial production methods would involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-CHLORO-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-CHLORO-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 7-CHLORO-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar compounds to 7-CHLORO-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE include other chromene derivatives with different substituents. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

  • 6-CHLORO-4-OXO-4H-CHROMENE-2-CARBOXAMIDE
  • 7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE
  • 4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE

The uniqueness of 7-CHLORO-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H15ClN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

7-chloro-6-methyl-4-oxo-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C21H15ClN2O3S/c1-13-9-15-17(25)11-19(27-18(15)10-16(13)22)21(26)24(12-14-5-4-8-28-14)20-6-2-3-7-23-20/h2-11H,12H2,1H3

InChI Key

IGHPCQIAHKUJJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)OC(=CC2=O)C(=O)N(CC3=CC=CS3)C4=CC=CC=N4

Origin of Product

United States

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